N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
CAS No.: 1421509-73-0
Cat. No.: VC4489431
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421509-73-0 |
|---|---|
| Molecular Formula | C19H22FN3O3 |
| Molecular Weight | 359.401 |
| IUPAC Name | N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H22FN3O3/c1-13-9-17(22-26-13)19(25)21-12-16(23-8-3-2-7-18(23)24)11-14-5-4-6-15(20)10-14/h4-6,9-10,16H,2-3,7-8,11-12H2,1H3,(H,21,25) |
| Standard InChI Key | BPTYCHCWAKBCNK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCCC3=O |
Introduction
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H22FN3O3 and a molecular weight of 359.4 g/mol . This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, an oxopiperidinyl moiety, and a methylisoxazole carboxamide group. It has potential applications in various fields such as chemistry, biology, medicine, and industry.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl derivative, followed by the introduction of the oxopiperidinyl group through nucleophilic substitution reactions. The final step involves coupling the intermediate with the methylisoxazole carboxamide under specific reaction conditions.
Industrial Production
In an industrial setting, large-scale synthesis uses automated reactors and continuous flow processes. Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for high yield and purity. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired compound.
Chemical Reactions
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions:
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Oxidation: Forms corresponding oxides or other oxidized derivatives.
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Reduction: Leads to reduced forms like alcohols or amines.
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Substitution: Participates in nucleophilic or electrophilic substitution reactions, forming new derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.
Biological Activity and Research Applications
This compound is studied for its potential biological activities, including enzyme inhibition or receptor binding. It is investigated for therapeutic effects such as anti-inflammatory, analgesic, or anticancer properties. The fluorophenyl group enhances binding affinity and potency, potentially influencing various signaling pathways.
Comparison with Similar Compounds
Similar compounds include:
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N-(3-(3-chlorophenyl)-2-(2-oxopiperidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide
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N-(3-(3-bromophenyl)-2-(2-oxopiperidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide
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N-(3-(3-methylphenyl)-2-(2-oxopiperidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide
The uniqueness of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties compared to its analogs.
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